molecular formula C18H21NO5 B10968954 3-{[1-(1,3-Benzodioxol-5-yl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[1-(1,3-Benzodioxol-5-yl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10968954
M. Wt: 331.4 g/mol
InChI Key: GTUBYBKRSUBZFW-UHFFFAOYSA-N
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Description

3-{[1-(1,3-Benzodioxol-5-yl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzodioxole moiety and the bicycloheptane framework contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1,3-Benzodioxol-5-yl)ethyl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors

  • Synthesis of Benzodioxole Derivative

      Reagents: 5-bromo-benzo[1,3]dioxole, PdCl2, xantphos, Cs2CO3, 1,4-dioxane.

      Conditions: 130°C, 24 hours.

  • Coupling and Cyclization

      Reagents: Ethyl bromoacetate, NaH, DMF, 50°C, 2 hours.

      Conditions: Reflux with fused heteroaryl halides, PdCl2, xantphos, Cs2CO3, toluene, 24 hours.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and greener solvents to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(1,3-Benzodioxol-5-yl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Hydrogen peroxide, sodium periodate.

      Conditions: Mild to moderate temperatures, aqueous or organic solvents.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Low temperatures, inert atmosphere.

      Products: Reduced forms that may exhibit different biological activities.

  • Substitution

      Reagents: Halogenating agents, nucleophiles.

      Conditions: Varies depending on the substituent.

      Products: Substituted derivatives with altered chemical and physical properties.

Scientific Research Applications

3-{[1-(1,3-Benzodioxol-5-yl)ethyl]carbamoyl}bicyclo[22

Mechanism of Action

The mechanism of action of 3-{[1-(1,3-Benzodioxol-5-yl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety is known to interact with various enzymes and receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[1-(1,3-Benzodioxol-5-yl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid lies in its combination of the benzodioxole and bicycloheptane frameworks, which confer unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

3-[1-(1,3-benzodioxol-5-yl)ethylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C18H21NO5/c1-9(10-4-5-13-14(7-10)24-8-23-13)19-17(20)15-11-2-3-12(6-11)16(15)18(21)22/h4-5,7,9,11-12,15-16H,2-3,6,8H2,1H3,(H,19,20)(H,21,22)

InChI Key

GTUBYBKRSUBZFW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3C4CCC(C4)C3C(=O)O

Origin of Product

United States

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